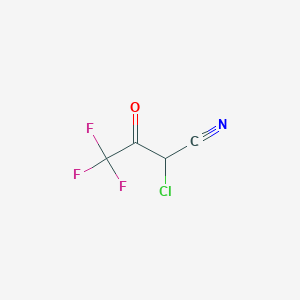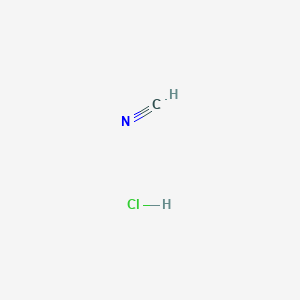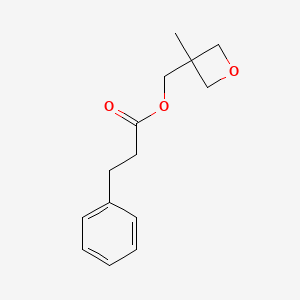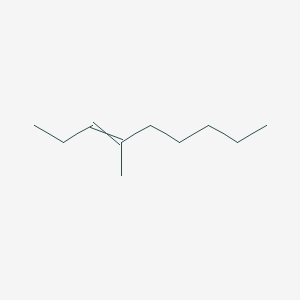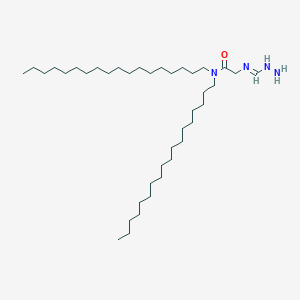![molecular formula C33H39N3 B12559563 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane CAS No. 188116-54-3](/img/structure/B12559563.png)
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is a complex organic compound characterized by its unique triazonane core structure, which is substituted with three ethenylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane typically involves multi-step organic reactions. One common method includes the reaction of 1,4,7-triazonane with 4-ethenylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the production.
化学反应分析
Types of Reactions
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated triazonane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The ethenylphenyl groups can participate in π-π interactions with aromatic residues in proteins or other biomolecules, potentially altering their function. The triazonane core can also coordinate with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis base properties and used in catalysis.
Tris(4-vinylphenyl)phosphine: Similar structure but with phosphine instead of triazonane, used in polymer chemistry.
Uniqueness
1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is unique due to its triazonane core, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
188116-54-3 |
|---|---|
分子式 |
C33H39N3 |
分子量 |
477.7 g/mol |
IUPAC 名称 |
1,4,7-tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane |
InChI |
InChI=1S/C33H39N3/c1-4-28-7-13-31(14-8-28)25-34-19-21-35(26-32-15-9-29(5-2)10-16-32)23-24-36(22-20-34)27-33-17-11-30(6-3)12-18-33/h4-18H,1-3,19-27H2 |
InChI 键 |
FJDLICBPUPEAFU-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)CN2CCN(CCN(CC2)CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


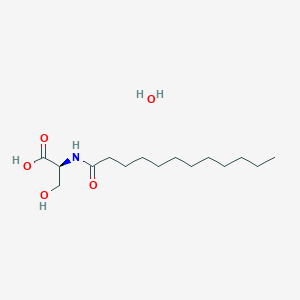
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

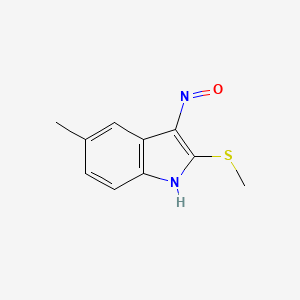
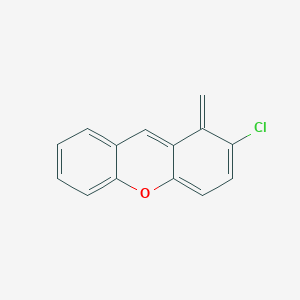
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

